molecular formula C12H11N3 B094817 Diazoaminobenzene CAS No. 136-35-6

Diazoaminobenzene

Cat. No. B094817
CAS RN: 136-35-6
M. Wt: 197.24 g/mol
InChI Key: ALIFPGGMJDWMJH-UHFFFAOYSA-N
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Description

Diazoaminobenzene is a chemical compound that is part of the azobenzene family. Azobenzenes are known for their versatile applications as photoswitches in various fields such as photo-pharmacology and material sciences . The unique properties of azobenzenes, particularly their ability to undergo cis-trans isomerization upon exposure to appropriate radiation, make them excellent candidates for molecular switches . The molecular structure of diazoaminobenzene includes a diazene moiety, which can be modified to produce derivatives with different physical and chemical properties .

Synthesis Analysis

The synthesis of diazoaminobenzene and its derivatives can be achieved through several methods. Classical methods include the azo coupling reaction, the Mills reaction, and the Wallach reaction . More recent approaches to synthesizing azobenzenes involve oxidative cyclization of dianilines, which has been shown to be a general, high-yielding protocol allowing for the rapid access to diversely functionalized azobenzenes . Additionally, asymmetric derivatives of diazenes have been synthesized, and their molecular structures characterized by physical measurements and spectroscopic methods .

Molecular Structure Analysis

The molecular structure of diazoaminobenzene derivatives has been explored through various techniques. For instance, the crystal structure of asymmetric diazenes has been determined by single-crystal X-ray diffraction analysis, revealing that the conformation for both NN groups were trans and that the phenyl rings were not coplanar with the central ring . Furthermore, first principle density functional theory calculations have been used to evaluate the chiroptical properties of azobenzene derivatives, demonstrating the influence of the cis diazene group and the non-planarity of polyphenyl arms on the electronic circular dichroism spectra .

Chemical Reactions Analysis

Diazoaminobenzene undergoes various chemical reactions, including oxidation with peroxybenzoic acid to form diaryltriazene 1-oxides. The presence of electron-releasing substituents on the benzene nuclei can influence the direction of the oxygen atom during the reaction, affecting the yield of the resulting isomers . Additionally, the reaction of diazoaminobenzene with lead tetra-acetate in aromatic solvents has been shown to produce azobenzene and mixtures of biaryls, suggesting the intervention of nitrenes as intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazoaminobenzene derivatives are closely related to their molecular structure. The presence of substituents can significantly affect these properties, as seen in the oxidation reactions where substituents direct the formation of isomeric N-oxides . The tetrazotisation of o-diaminobenzene, a related process, further illustrates the reactivity of diazonium groups and their potential for coupling with various aromatic compounds .

Scientific Research Applications

Specific Scientific Field

Toxicology and Carcinogenicity Studies

Summary of the Application

Diazoaminobenzene is reasonably anticipated to be a human carcinogen based on evidence from studies in experimental animals and with human tissue demonstrating that diazoaminobenzene is metabolized to benzene, a known human carcinogen .

Methods of Application or Experimental Procedures

In studies on the absorption, distribution, metabolism, and excretion of diazoaminobenzene orally administered to rats and mice, benzene and aniline were detected in blood, benzene was detected in exhaled breath, and metabolites of benzene and aniline were excreted in urine .

Results or Outcomes

Studies in rats and mice have shown that the metabolism of diazoaminobenzene to benzene is quantitative . Diazoaminobenzene caused mutations in bacteria with mammalian microsomal metabolic activation .

Chemical Intermediate and Polymer Additive

Specific Scientific Field

Chemistry and Material Science

Summary of the Application

Diazoaminobenzene is used as a chemical intermediate, complexing agent, and polymer additive . It has uses associated with organic synthesis and dye and insecticide manufacture .

Results or Outcomes

Dopant for Laser Ablation

Specific Scientific Field

Material Science and Laser Physics

Summary of the Application

Diazoaminobenzene is an effective dopant for laser ablation, specifically for micro-machining of polymethylmethacrylate .

Results or Outcomes

Derivative of Diazene

Specific Scientific Field

Organic Chemistry

Summary of the Application

Diazoaminobenzene is considered a derivative of diazene (diimide), and is sometimes referred to as ‘diazenes’. These azo compounds are considered as derivatives of diazene .

Results or Outcomes

Photoswitchable Compound

Specific Scientific Field

Organic Chemistry

Summary of the Application

Diazoaminobenzene is a photoswitchable chemical compound composed of two phenyl rings linked by a N=N double bond. It is the simplest example of an aryl azo compound .

Results or Outcomes

Dye and Insecticide Manufacture

Specific Scientific Field

Chemistry and Material Science

Summary of the Application

Diazoaminobenzene has uses associated with organic synthesis and dye and insecticide manufacture .

Safety And Hazards

Diazoaminobenzene is genotoxic in bacteria and rodents . It is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals .

properties

IUPAC Name

N-phenyldiazenylaniline
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InChI

InChI=1S/C12H11N3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H,(H,13,14)
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InChI Key

ALIFPGGMJDWMJH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NN=NC2=CC=CC=C2
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Molecular Formula

C12H11N3
Record name 1,3-DIPHENYLTRIAZENE
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DSSTOX Substance ID

DTXSID9024934
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Molecular Weight

197.24 g/mol
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Physical Description

1,3-diphenyltriazene is an orange solid. (NTP, 1992), Golden-yellow solid; [Merck Index] Golden yellow crystalline powder; [MSDSonline]
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Boiling Point

302 °F at 760 mmHg explodes (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), INSOLUBLE IN WATER; FREELY SOLUBLE IN BENZENE, ETHER, HOT ALCOHOL
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Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Product Name

Diazoaminobenzene

Color/Form

GOLDEN-YELLOW, SMALL CRYSTALS

CAS RN

136-35-6
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Record name 1,3-Diphenyl-1-triazene
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Record name DIAZOAMINOBENZENE
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Melting Point

208 °F (NTP, 1992), 98 °C
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Synthesis routes and methods

Procedure details

Primary aromatic amines also have been diazotized in solvents by means of pure nitrogen tetroxide. O. N. Witt, Tagbl. Natf.-Vers. Baden-Baden 1879, 194 (Chem. Zentr. 1880, II, 226) reported obtaining benzenediazonium nitrate by the reaction of anhydrous pure nitrogen tetroxide with aniline in an anhydrous benzene solution; and B. Houston et al., J. Am. Chem. Soc. 47, 3011-3018 (1925), obtained a diazoaminobenzene derivative as well as the corresponding diazonium nitrate by the action of pure, anhydrous nitrogen tetroxide on o-, m-, and p-nitroaniline in an anhydrous benzene solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,400
Citations
ID Brown, JD Dunitz - Acta Crystallographica, 1961 - scripts.iucr.org
… The addi- tional electron per diazoaminobenzene anion would then be in such a … of the unshared pairs in the negatively charged diazoaminobenzene ion compared with those of the …
Number of citations: 147 scripts.iucr.org
HV KIDD - The Journal of Organic Chemistry, 1937 - ACS Publications
A recent paper by Earl1 revives the question of the mechanism under-lying the conversion of diazoaminobenzene, and its derivatives, to amino-azo compounds. The nature of this …
Number of citations: 17 pubs.acs.org
K Pitchumani, C Venkatachalapathy… - 1997 - nopr.niscpr.res.in
Elegant chemistry can be performed with clay and clay supported reagents. Acidic cation-exchanged montmorillonites are efficient solid acid catalysts in a number of acid catalysed …
Number of citations: 10 nopr.niscpr.res.in
NB Ress, KL Witt, J Xu, JK Haseman… - … /Genetic Toxicology and …, 2002 - Elsevier
Diazoaminobenzene (DAAB), a manufacturing intermediate metabolized primarily to the known carcinogens benzene and aniline, has been identified as an impurity in a number of …
Number of citations: 28 www.sciencedirect.com
LK Dyall - Australian Journal of Chemistry, 1960 - CSIRO Publishing
… bond with the amino group of diazoaminobenzene. Tetrachloroethylene, since it interacts less strongly than benzene with the amino group of diazoaminobenzene (see Table 4), is …
Number of citations: 13 www.publish.csiro.au
H Yamada, H Ohta, M Yamaguchi… - Bulletin of the Chemical …, 1961 - journal.csj.jp
… products of bis (diazoaminobenzene)copper(II) [or bis(1, 3-diphenyltriazenato)copper(II)1 … evolved by the thermal decomposition of the copper(II) complexes of diazoaminobenzene …
Number of citations: 2 www.journal.csj.jp
Y Liu, X Chang, D Yang, Y Guo, S Meng - Analytica Chimica Acta, 2005 - Elsevier
Hg(II) imprinted and non-imprinted copolymers were prepared by metal ion imprinted polymer (MIIP) technique. The copolymers were obtained by copolymerizing mercury chloride (or …
Number of citations: 176 www.sciencedirect.com
AHM Kirby - Cancer Research, 1947 - AACR
The first reported investigations into the action of diazoaminobcnzene (DAAB) upon animal tissues were those of Otsuka (5) and Sasaki (10). Otsuka fed 30 mice, prcsumably of mixed …
Number of citations: 6 aacrjournals.org
F Li, Y Feng, P Dong, B Tang - Biosensors and Bioelectronics, 2010 - Elsevier
… -diazoaminobenzene monolayer modified electrode. The mercapto-diazoaminobenzene … conjugated structure of the mercapto-diazoaminobenzene monolayer. The recognition of …
Number of citations: 73 www.sciencedirect.com
LR Falvello, EP Urriolabeitia… - … Section C: Crystal …, 1999 - scripts.iucr.org
The crystal structure of the title compound, di-#-diazo-aminobenzenido-Nl: N3-dicopper (I)(Cu--Cu),[Cu2 (CI2-HIoN3) 2], has been redetermined at 150 K with diffrac-tometer data. The …
Number of citations: 10 scripts.iucr.org

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